Warfarin-Kalium

Übersicht

Beschreibung

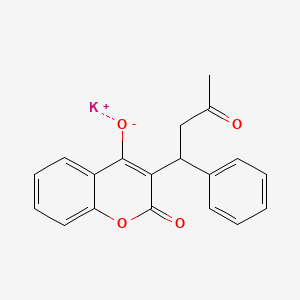

Warfarin-Kalium: ist ein racemisches Gemisch des Kaliumsalzes von Warfarin, einem bekannten Antikoagulans. Es wird sowohl im medizinischen als auch im veterinärmedizinischen Bereich zur Vorbeugung der Blutgerinnselbildung eingesetzt. This compound wirkt, indem es die Synthese von Vitamin-K-abhängigen Gerinnungsfaktoren hemmt. Dadurch ist es ein wichtiges Medikament für Patienten mit Thromboembolie-Risiko.

Wissenschaftliche Forschungsanwendungen

Warfarin-Kalium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Standard-Antikoagulans in verschiedenen chemischen Assays verwendet.

Biologie: In Studien eingesetzt, die sich mit Blutgerinnung und Gerinnungsmechanismen befassen.

Medizin: Weit verbreitet im klinischen Umfeld, um thromboembolische Ereignisse bei Patienten mit Erkrankungen wie Vorhofflimmern, tiefer Beinvenenthrombose und Lungenembolie zu verhindern

Industrie: Als Rodentizid zur Bekämpfung von Nagetierpopulationen eingesetzt

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es das Enzym Vitamin-K-Epoxid-Reduktase hemmt. Dieses Enzym ist entscheidend für das Recycling von Vitamin K, das für die Synthese der Gerinnungsfaktoren II, VII, IX und X notwendig ist. Durch die Blockierung dieses Enzyms reduziert this compound den Spiegel aktiver Gerinnungsfaktoren, wodurch die Bildung von Blutgerinnseln verhindert wird .

Wirkmechanismus

Warfarin potassium exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is crucial for the recycling of vitamin K, which is necessary for the synthesis of clotting factors II, VII, IX, and X. By blocking this enzyme, warfarin potassium reduces the levels of active clotting factors, thereby preventing blood clot formation .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Warfarin potassium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Warfarin potassium is differentially metabolized by a variety of cytochrome P450 enzymes into different hydroxylated metabolites .

Cellular Effects

Warfarin potassium has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Warfarin potassium is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Warfarin potassium change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Warfarin potassium vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Warfarin potassium is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Warfarin potassium is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Warfarin potassium and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Also, the effects of Warfarin potassium can vary greatly depending on the individual’s genetic makeup, overall health, and other factors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Warfarin-Kalium kann aus Warfarinsäure synthetisiert werden. Das Verfahren beinhaltet das Lösen von Warfarinsäure in einem polaren organischen Lösungsmittel wie Ethanol und die Reaktion mit einer flüchtigen Base wie Kaliumhydrogencarbonat oder Kaliumcarbonat bei niedrigen Temperaturen . Diese Methode gewährleistet die Reinheit des Endprodukts und verhindert die Zersetzung.

Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Herstellung von this compound ähnlichen Prinzipien, jedoch in größerem Maßstab. Die Reaktion wird in großen Reaktoren durchgeführt, wobei die Temperatur und die Lösungsmittelbedingungen präzise gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird bei niedrigen Temperaturen getrocknet, um eine Zersetzung zu vermeiden und die Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Warfarin-Kalium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Warfarin kann oxidiert werden, um Hydroxywarfarine zu bilden.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Warfarin kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Cytochrom-P450-Enzyme in biologischen Systemen.

Reduktion: Reduktionsmittel werden seltener verwendet, können aber Wasserstoffgas in Gegenwart eines Katalysators umfassen.

Substitution: Substitutionsreaktionen erfordern häufig starke Basen oder Säuren als Katalysatoren.

Hauptprodukte:

Oxidation: Hydroxywarfarine sind die Hauptprodukte von Oxidationsreaktionen.

Reduktion: Reduzierte Formen von Warfarin, wenn auch weniger häufig, können hergestellt werden.

Substitution: Substituierte Warfarin-Derivate, abhängig von den verwendeten Reagenzien .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Acenocoumarol

- Phenprocoumon

- Fluindion

Vergleich: Warfarin-Kalium ist einzigartig aufgrund seiner etablierten Anwendung und der umfangreichen Forschung, die seine Wirksamkeit und Sicherheit belegt. Im Gegensatz zu einigen neueren Antikoagulanzien erfordert this compound eine regelmäßige Überwachung der Blutgerinnungszeit (INR), um die therapeutische Wirksamkeit und Sicherheit zu gewährleisten. Es ist für viele Patienten aufgrund seiner langen Geschichte und Wirksamkeit bei der Vorbeugung von thromboembolischen Ereignissen eine bevorzugte Wahl .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Warfarin potassium involves the condensation of 4-hydroxycoumarin with benzalacetone followed by the addition of an alkylating agent to form the final product.", "Starting Materials": [ "4-hydroxycoumarin", "benzalacetone", "alkylating agent" ], "Reaction": [ "Step 1: Condensation of 4-hydroxycoumarin with benzalacetone in the presence of a base such as potassium hydroxide to form a chalcone intermediate.", "Step 2: Alkylation of the chalcone intermediate with an alkylating agent such as methyl iodide or ethyl bromide to form the final product, Warfarin potassium.", "Step 3: Purification of the final product through recrystallization or chromatography." ] } | |

| 2610-86-8 | |

Molekularformel |

C19H16KO4 |

Molekulargewicht |

347.4 g/mol |

IUPAC-Name |

potassium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate |

InChI |

InChI=1S/C19H16O4.K/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3; |

InChI-Schlüssel |

XWDCXNPCSMIHLY-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[K+] |

Kanonische SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[K] |

Aussehen |

Solid powder |

| 2610-86-8 | |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one Aldocumar Apo-Warfarin Coumadin Coumadine Gen-Warfarin Marevan Potassium, Warfarin Sodium, Warfarin Tedicumar Warfant Warfarin Warfarin Potassium Warfarin Sodium |

Herkunft des Produkts |

United States |

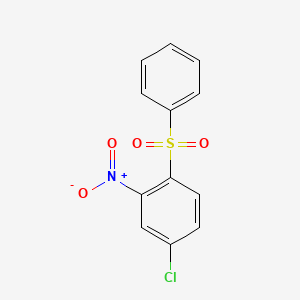

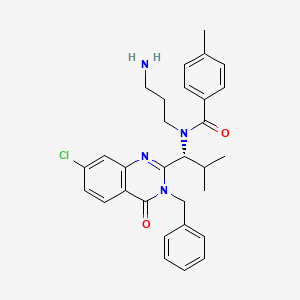

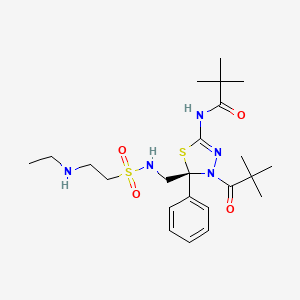

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

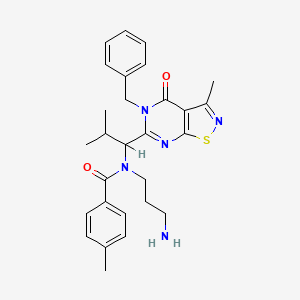

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 6-methoxy-5,7-dihydroindolo[2,3-b]carbazole-2,10-dicarboxylate](/img/structure/B1684008.png)

![6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide](/img/structure/B1684012.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol](/img/structure/B1684014.png)

![4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one](/img/structure/B1684025.png)